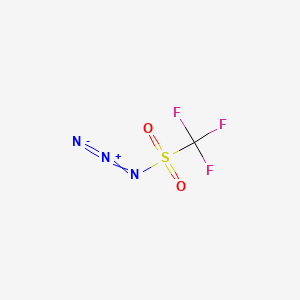

Trifluoromethanesulfonyl azide

Descripción

Evolution of Azide (B81097) Chemistry in Advanced Synthetic Methodologies

The use of organic azides in synthesis has a rich history, dating back to their discovery in the 19th century. kit.edu Initially, their application was somewhat limited due to safety concerns associated with low molecular weight azides. wikipedia.org However, the 20th century saw a resurgence of interest, with the development of key reactions like the Curtius rearrangement, the Schmidt reaction, and the Staudinger reduction, which showcased the azide group's utility as a precursor to amines and other nitrogen-containing functionalities. kit.eduwikipedia.org The azide group's ability to act as an electrophile, nucleophile, or radical acceptor contributes to its remarkable chemical reactivity. kit.edu

A paradigm shift in azide chemistry occurred with the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). kit.edubaseclick.eu This reaction's high efficiency, regioselectivity, and compatibility with a wide range of functional groups and aqueous conditions have made organic azides indispensable tools in drug discovery, chemical biology, and materials science. kit.edubaseclick.eu The development of diazo-transfer reagents, which convert primary amines to azides, further expanded the accessibility and utility of organic azides in synthesis. wikipedia.orgacs.org These advancements have solidified the position of azides as crucial building blocks in the construction of complex molecules. researchgate.net

Significance of Trifluoromethylation in Organic Synthesis

The introduction of a trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. wikipedia.orgacs.org The unique properties of the CF₃ group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the biological activity of a compound. acs.org Incorporating a trifluoromethyl group can enhance a drug's binding affinity to its target, improve its metabolic profile, and increase its bioavailability. acs.org Consequently, a significant number of pharmaceuticals and agrochemicals contain the trifluoromethyl motif. wikipedia.org

This has driven extensive research into the development of efficient and versatile trifluoromethylation methods. rsc.org Reagents and methods have evolved from early techniques using harsh conditions to modern, milder protocols employing radical, nucleophilic, and electrophilic trifluoromethylating agents. wikipedia.orgrsc.org The development of reagents like trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) and various electrophilic trifluoromethylating agents has provided chemists with a broad toolkit for introducing this critical functional group. acs.orgnih.gov The quest for new and more effective trifluoromethylation strategies remains an active area of chemical research. chemrxiv.org

Trifluoromethanesulfonyl Azide as a Polyfunctional Reagent

This compound, also known as triflyl azide (TfN₃), stands out as a highly effective and polyfunctional reagent in organic synthesis. wikipedia.org It is most commonly prepared by the reaction of trifluoromethanesulfonic anhydride (B1165640) with sodium azide. wikipedia.orgacs.org One of its primary and most well-established applications is as a diazo-transfer reagent, efficiently converting primary amines into the corresponding azides under mild conditions. wikipedia.orgwikipedia.orgcsic.es This transformation is crucial for the synthesis of a wide variety of organic azides used in subsequent reactions like cycloadditions or reductions.

More recently, TfN₃ has been recognized for its capacity to act as a bifunctional reagent, capable of introducing both an azide and a trifluoromethyl group in a single operation. rsc.orgrsc.org This dual reactivity allows for the metal-free azidotrifluoromethylation of alkenes, providing direct access to vicinal trifluoromethyl azides, which are valuable building blocks in medicinal chemistry. rsc.orgrsc.org TfN₃ can serve as a precursor to both the trifluoromethyl radical (•CF₃) and the azide radical (•N₃). rsc.org This polyfunctionality streamlines synthetic routes and provides access to complex fluorinated molecules that would be challenging to prepare using other methods. rsc.org

Conceptual Framework for Azide and Trifluoromethyl Group Incorporation

The ability of this compound to introduce both azide and trifluoromethyl functionalities stems from distinct, yet sometimes interconnected, reaction pathways.

Diazo-Transfer Reactions: In its role as a diazo-transfer agent, TfN₃ reacts with primary amines, typically in the presence of a base or a metal catalyst like copper(II) sulfate (B86663). csic.esresearchgate.netgoogle.com The reaction proceeds with the transfer of the diazo group (N₂) from the reagent to the amine, resulting in the formation of the corresponding organic azide with the expulsion of trifluoromethanesulfonamide (B151150). csic.es This method is valued for its high efficiency and the retention of stereochemistry at the reacting center. csic.esresearchgate.net

Azidotrifluoromethylation of Alkenes: The bifunctional nature of TfN₃ is showcased in the metal-free azidotrifluoromethylation of unactivated alkenes. rsc.orgrsc.org This process is proposed to proceed via a radical chain mechanism. rsc.org Thermal or chemical initiation generates a trifluoromethyl radical (•CF₃) from TfN₃, likely through the formation of a trifluoromethanesulfonyl radical followed by the loss of sulfur dioxide. rsc.org This •CF₃ radical then adds to the alkene to form a carbon-centered radical intermediate. rsc.org This intermediate is subsequently trapped by another molecule of TfN₃ to install the azide group and regenerate the chain-carrying radical, yielding the vicinal azidotrifluoromethylated product. rsc.org This reaction highlights the ability of TfN₃ to serve as a source for both the trifluoromethyl radical and the azido (B1232118) group in a single, atom-economical process. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CF₃SO₂N₃ | wikipedia.org |

| Molar Mass | 175.09 g/mol | wikipedia.org |

| Boiling Point | 80-81 °C | wikipedia.org |

| CAS Number | 3855-45-6 | wikipedia.org |

| Appearance | Colorless liquid | psu.edu |

| Solubility | Insoluble in water | wikipedia.org |

Structure

3D Structure

Propiedades

IUPAC Name |

N-diazo-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF3N3O2S/c2-1(3,4)10(8,9)7-6-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPHMXWPDCSHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450816 | |

| Record name | triflic azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3855-45-6 | |

| Record name | Trifluoromethanesulfonyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3855-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | triflic azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trifluoromethanesulfonyl Azide Generation

In Situ Generation from Trifluoromethanesulfonic Anhydride (B1165640) and Azide (B81097) Salts

The most conventional and widely utilized method for preparing trifluoromethanesulfonyl azide is the reaction of trifluoromethanesulfonic anhydride (Tf₂O) with an azide salt, typically sodium azide (NaN₃). smolecule.com This reaction, first reported in the 1970s, operates via a nucleophilic substitution mechanism where the azide ion (N₃⁻) displaces a trifluoromethanesulfonyl group from the anhydride. The process is typically conducted at reduced temperatures, such as 0°C, to control the reaction rate and manage safety. msu.eduvulcanchem.com The general reaction is as follows:

(CF₃SO₂)₂O + NaN₃ → CF₃SO₂N₃ + NaO₃SCF₃ wikipedia.org

This in situ generation is preferred because neat this compound is a shock-sensitive and potentially explosive compound that should not be isolated or stored in concentrated form. msu.eduorganic-chemistry.org

The choice of solvent is a critical parameter in the synthesis of this compound, directly impacting reaction efficiency, safety, and ease of workup. Early procedures frequently employed dichloromethane (B109758) (DCM), often in a biphasic system with water. msu.edusmolecule.comsci-hub.se In this setup, an aqueous solution of sodium azide reacts with trifluoromethanesulfonic anhydride in DCM. msu.edu The product, TfN₃, is soluble in the organic layer, which facilitates its separation from aqueous byproducts. smolecule.com

However, the use of dichloromethane has raised significant safety concerns due to the potential formation of highly explosive side products like azido-chloromethane and diazidomethane. wikipedia.org This has prompted a shift towards alternative solvents. wikipedia.org Non-polar solvents such as hexane (B92381) are now favored, as they are immiscible with water, which simplifies the workup process and mitigates the risk of detonation. rsc.orgnih.gov The reaction time can also be reduced in hexane compared to DCM. Other solvents like toluene, acetonitrile, and pyridine (B92270) have also been used, offering versatility for subsequent telescoped reactions where the resulting solution of TfN₃ is used directly. wikipedia.orgnih.gov Optimization studies show that dilute conditions, typically between 0.1 and 0.5 M, are preferable to minimize exothermicity.

Comparative Analysis of Solvent Systems for TfN₃ Generation

| Solvent | Typical Reaction Time (h) | Reported Yield (%) | Safety Profile |

|---|---|---|---|

| Dichloromethane (DCM) | 2–4 | 85–90 | Moderate risk due to potential explosive byproducts. wikipedia.org |

| Hexane | 1–2 | 90–95 | High safety profile; avoids hazardous byproducts. rsc.org |

| Toluene | Variable | 68 (in flow) | Considered a safer, more environmentally friendly alternative to DCM. nih.gov |

| Acetonitrile | Variable | High | Effective solvent, but less effective for certain subsequent reactions like azidotrifluoromethylation. wikipedia.orgorganic-chemistry.orgrsc.org |

While the reaction of triflic anhydride with sodium azide is the standard, alternative methods, particularly those starting from imidazole-1-sulfonyl azide (ISA) precursors, have been developed to address safety and cost concerns. wikipedia.orgsmolecule.com The ISA-based routes avoid the direct use of the expensive and hygroscopic trifluoromethanesulfonic anhydride. msu.edusmolecule.com Imidazole-1-sulfonyl azide hydrogen sulfate (B86663) is noted for being an impact-insensitive and shelf-stable solid, offering a significant safety advantage over TfN₃ itself. smolecule.comacs.org Nonafluorobutanesulfonyl azide has also been explored as a safer and more reactive alternative to triflyl azide for certain transformations. csic.esresearchgate.net

Comparison of Synthetic Routes to Sulfonyl Azides

| Parameter | Traditional Anhydride Route (Tf₂O + NaN₃) | Imidazole-1-Sulfonyl Azide (ISA) Route |

|---|---|---|

| Starting Materials | Trifluoromethanesulfonic anhydride (Tf₂O), Sodium azide (NaN₃). smolecule.com | Imidazole-1-sulfonyl azide salts (e.g., hydrogen sulfate). smolecule.com |

| Reagent Stability | Tf₂O is hygroscopic; NaN₃ is moisture-sensitive. msu.edusmolecule.com | ISA hydrogen sulfate salt is shelf-stable. smolecule.comacs.org |

| Safety Profile | High risk due to the handling of Tf₂O and the in situ formation of explosive TfN₃. organic-chemistry.orgsmolecule.com | Improved safety as it avoids the isolation of TfN₃ and starts from a more stable precursor. smolecule.comacs.org |

| Cost Efficiency | Relies on expensive trifluoromethanesulfonic anhydride. smolecule.com | Can be more cost-effective by avoiding Tf₂O. smolecule.com |

Alternative Synthetic Routes for this compound Precursors

Another approach involves using related sulfonyl azides, such as nonafluorobutanesulfonyl azide (NfN₃), which has been shown to offer higher and more reproducible yields in some applications compared to TfN₃. csic.es It is considered an advantageous alternative due to its higher reactivity, lower cost, and non-hazardous nature. researchgate.net

Continuous Flow Synthesis Approaches for this compound

Continuous flow chemistry offers a significant technological advancement for the synthesis of hazardous compounds like this compound. nih.govresearchgate.net By using microreactors, the reaction volumes are kept intrinsically small, and superior control over reaction parameters like temperature and residence time is achieved, which drastically improves safety. researchgate.net This approach allows for the generation of TfN₃ and its immediate use in a subsequent reaction ("telescoping") without the need for isolation, thereby minimizing the accumulation of the explosive azide. nih.govrsc.org

In a typical flow setup for TfN₃ generation, an aqueous solution of sodium azide and a solution of triflic anhydride in an organic solvent (like dichloromethane or toluene) are pumped to a T-piece mixer. nih.gov The combined biphasic stream then passes through a reactor coil for a specific residence time to ensure complete reaction before the stream containing the in situ-generated TfN₃ is used in the next step. nih.gov This methodology has been successfully applied to various diazo-transfer reactions, yielding α-diazocarbonyl compounds with high efficiency. nih.govresearchgate.net The yields obtained in telescoped flow processes have, in some cases, been higher than those from corresponding batch reactions, highlighting a synthetic advantage in addition to the enhanced safety. nih.gov

Mechanistic Investigations of Trifluoromethanesulfonyl Azide Reactivity

Diazo Transfer Reaction Mechanisms

The transfer of a diazo group from trifluoromethanesulfonyl azide (B81097) to a nucleophilic substrate, such as a primary amine, is a fundamental process for the synthesis of azides. This transformation is highly efficient due to the powerful electron-withdrawing nature of the trifluoromethanesulfonyl group, which makes the azide moiety highly electrophilic.

The conversion of primary amines to their corresponding azides using trifluoromethanesulfonyl azide proceeds through a nucleophilic attack mechanism. The primary amine acts as the nucleophile, targeting the terminal γ-nitrogen atom of the azide group in TfN3. This initial attack forms a transient intermediate, which then undergoes a series of steps involving proton transfer and elimination to yield the final azide product and trifluoromethanesulfonamide (B151150). This pathway ensures that the reaction is typically clean and high-yielding. The reaction is known to proceed with retention of configuration at the carbon atom bearing the amino group, which is a significant advantage in stereoselective synthesis.

The general mechanism is outlined below:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the terminal electrophilic nitrogen (γ-N) of the this compound.

Proton Transfer: A proton is transferred from the newly formed quaternary ammonium (B1175870) salt to a base, which can be another molecule of the amine or an added base.

Elimination: The intermediate collapses, leading to the formation of the alkyl azide, dinitrogen, and the trifluoromethanesulfonamide anion.

This stepwise mechanism, as opposed to a concerted one, has been supported by computational studies on related sulfonyl azides, which indicate that the nucleophilic attack is the initial and rate-determining step.

While the diazo transfer reaction with this compound can proceed without a catalyst, the use of catalysts, particularly copper(II) salts such as copper(II) sulfate (B86663), has been shown to be beneficial. A safe and convenient method for the copper(II)-catalyzed diazo transfer from triflyl azide to primary amines has been reported. researchgate.net The presence of a copper(II) catalyst can enhance the rate and efficiency of the reaction, often allowing for milder reaction conditions and lower quantities of the diazo-transfer reagent.

The precise mechanism of catalysis is thought to involve the coordination of the copper ion to the primary amine, which increases its nucleophilicity and facilitates the attack on the this compound. Alternatively, the copper catalyst may interact with the sulfonyl azide, further polarizing the N-S bond and increasing the electrophilicity of the azide group. This catalytic approach is particularly valuable in syntheses where the amine substrate is sensitive or when side reactions are a concern. The use of copper catalysis has been noted in various diazo transfer processes, not limited to this compound, highlighting a general principle in enhancing this type of transformation. researchgate.net

Table 1: Comparison of Catalyzed vs. Uncatalyzed Diazo Transfer

| Feature | Uncatalyzed Reaction | Copper(II)-Catalyzed Reaction |

|---|---|---|

| Reagent Stoichiometry | Often requires an excess of TfN3 | Can proceed with near-stoichiometric amounts of TfN3 |

| Reaction Conditions | May require elevated temperatures or longer reaction times | Typically proceeds at room temperature with shorter reaction times |

| Substrate Scope | Broad, but can be limited by sensitive functional groups | Generally broader, with better tolerance for sensitive substrates |

| Byproducts | Formation of trifluoromethanesulfonamide | Formation of trifluoromethanesulfonamide, catalyst needs to be removed |

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.org In the context of the diazo transfer reaction with this compound, 15N labeling studies have been instrumental in confirming the nucleophilic pathway.

Specifically, the synthesis and use of γ-15N-labeled this compound (TfN=N=15N) has provided direct evidence for the mechanism of amine azidation. When this labeled reagent is reacted with a primary amine, the resulting azide product incorporates the 15N label at the β-position (R-N=15N=N). This outcome unequivocally demonstrates that the primary amine's nitrogen atom attacks the terminal γ-nitrogen of the sulfonyl azide. This finding is consistent with a mechanism involving the transfer of the two terminal nitrogen atoms of the azide group to the amine substrate. researchgate.net

These isotopic labeling experiments have provided definitive proof against alternative mechanisms, such as one involving the transfer of the nitrogen atom adjacent to the sulfonyl group. The clarity provided by these studies has solidified the understanding of the diazo transfer mechanism, which is crucial for the rational design of new reagents and synthetic strategies.

Radical Mechanism of Azidotrifluoromethylation

In addition to its role in diazo transfer, this compound can also serve as a precursor for the trifluoromethyl radical (•CF3), enabling the azidotrifluoromethylation of unsaturated substrates. nih.govrsc.org This dual functionality makes it a valuable reagent for the direct introduction of both an azide and a trifluoromethyl group across a double or triple bond. nih.gov

The homolytic cleavage of the S-N bond in this compound is not spontaneous under normal conditions but can be initiated thermally or, more commonly, through the use of a radical initiator. The process begins with the generation of a trifluoromethanesulfonyl radical (CF3SO2•). This radical is unstable and readily extrudes sulfur dioxide (SO2) to form the trifluoromethyl radical (•CF3). nih.gov

The generation of the trifluoromethyl radical can be depicted as follows: Initiation: A radical initiator (e.g., an acyl peroxide) decomposes to produce an initiating radical (R•). Radical Generation: R• + CF3SO2N3 → R-N3 + CF3SO2• Fragmentation: CF3SO2• → •CF3 + SO2

The trifluoromethyl radical is a highly reactive intermediate that can then participate in various radical reactions. Its electrophilic nature makes it particularly effective in adding to electron-rich unsaturated systems.

Once generated, the trifluoromethyl radical readily adds to unsaturated substrates such as alkenes and alkynes. nih.gov In the case of an alkene, this addition results in the formation of a new carbon-centered radical intermediate. This alkyl radical can then be trapped by another molecule of this compound in a radical chain propagation step. This trapping step involves the abstraction of the azide group, regenerating the trifluoromethanesulfonyl radical, which can continue the chain reaction. nih.gov

A putative radical chain pathway is as follows:

Addition: The trifluoromethyl radical adds to the alkene, forming a more stable alkyl radical intermediate.

Azidation: The alkyl radical reacts with another molecule of this compound to yield the vicinal azidotrifluoromethylated product and regenerate the trifluoromethanesulfonyl radical.

This radical chain mechanism allows for the efficient difunctionalization of alkenes in a single step, providing access to valuable trifluoromethylated azides. The regioselectivity of the initial radical addition is typically governed by the stability of the resulting alkyl radical intermediate.

Table 2: Key Intermediates in the Radical Azidotrifluoromethylation

| Intermediate | Structure | Role in the Mechanism |

|---|---|---|

| Trifluoromethanesulfonyl radical | CF3SO2• | Precursor to the trifluoromethyl radical |

| Trifluoromethyl radical | •CF3 | Adds to the unsaturated substrate |

| Alkyl radical | R-CH(•)-CH2CF3 | Formed after addition of •CF3 to an alkene |

| Azidotrifluoromethylated product | R-CH(N3)-CH2CF3 | Final product of the reaction |

Azidation Step in Radical Chain Propagation

A critical step in the radical-mediated functionalization of alkenes using this compound is the final azidation of an alkyl radical intermediate. nih.gov In this chain propagation step, the alkyl radical formed after the addition of a trifluoromethyl radical to an alkene abstracts an azide group from a molecule of this compound. This transfer yields the final azidotrifluoromethylated product and regenerates the trifluoromethanesulfonyl radical, which continues the chain reaction. nih.govrsc.org

The efficiency of this azidation step has been quantified through kinetic studies. The rate constant for the reaction between a secondary alkyl radical (the 4-phenylcyclohexyl radical) and this compound was determined to be significantly high, underscoring the facility of this key propagation step. researchgate.net

| Sulfonyl Azide Compound | Reactant Radical | Rate Constant (k) at 80°C (M⁻¹ s⁻¹) |

| This compound | 4-phenylcyclohexyl radical | 7 x 10⁵ |

| 3-Pyridinesulfonyl azide | 4-phenylcyclohexyl radical | 2 x 10⁵ |

This table presents kinetic data for the radical azidation step, comparing the reactivity of this compound with another sulfonyl azide. Data sourced from researchgate.net.

Intermediates and Chain-Carrying Radicals

The radical chain mechanism for the azidotrifluoromethylation of alkenes involves several key transient species. nih.gov The process is typically initiated by the thermal decomposition of a radical initiator, which then reacts with this compound to generate the initial chain-carrying radical. nih.govrsc.org

The key intermediates and radicals in the proposed cycle are:

Trifluoromethanesulfonyl radical (CF₃SO₂•) : This is the primary chain-carrying radical. It is generated from the reaction of an initiator radical with TfN₃ and is regenerated in the final azidation step. nih.gov

Trifluoromethyl radical (•CF₃) : Formed by the rapid elimination of sulfur dioxide (SO₂) from the trifluoromethanesulfonyl radical. This is the species that adds to the alkene. nih.govrsc.org

Alkyl radical intermediate : This radical is formed upon the addition of the trifluoromethyl radical across the double bond of the alkene substrate. It is this intermediate that is subsequently trapped by TfN₃ in the azidation step. nih.gov

The involvement of radical intermediates is supported by control experiments where the addition of radical scavengers such as TEMPO and butylated hydroxytoluene (BHT) completely inhibited the reaction. nih.gov

Photochemical Decomposition Pathways

This compound undergoes decomposition upon irradiation, leading to the formation of highly reactive intermediates and a variety of subsequent products.

Formation of Trifluoromethylsulfonyl Nitrene

The primary photochemical event is the extrusion of molecular nitrogen (N₂) from the azide group. This process generates the highly reactive trifluoromethylsulfonyl nitrene (CF₃SO₂N) intermediate. Computational and experimental studies suggest that this species is formed in its triplet electronic state. The formation of this nitrene intermediate is a common feature in the photolysis and thermolysis of sulfonyl azides and is central to their subsequent reactivity. smolecule.com

Rearrangement Processes of Intermediates

Following its formation, the trifluoromethylsulfonyl nitrene intermediate can undergo a series of complex rearrangement and fragmentation processes. These subsequent photochemical steps lead to a diverse array of products. Quantum chemical calculations have been instrumental in identifying these transient species and elucidating the intricate stepwise photodecomposition process.

Identified products from these rearrangement and fragmentation pathways include:

CF₃N=SO₂

CF₃S(O)NO

CF₂NF

SO₂

F₂CO

CF₃NO

SO

Anomeric Interactions and Conformational Influences on Reactivity

The three-dimensional structure and conformational preferences of this compound have a significant impact on its reactivity. These properties have been elucidated through a combination of spectroscopic methods and single-crystal X-ray diffraction analysis. smolecule.comnih.govacs.org

Experimental and computational studies have revealed that this compound preferentially adopts a specific conformation in the solid state. nih.govacs.org The key structural feature is that one of the sulfur-oxygen double bonds is oriented synperiplanar to the N-N bond of the azide group. nih.govacs.org This arrangement indicates that the two oxygen atoms of the sulfonyl group are not equivalent. nih.gov

This distinct conformational preference is rationalized by the presence of a dominant anomeric interaction. nih.govacs.org Specifically, this involves the donation of electron density from a sigma-bonding orbital of the nitrogen atom, nσ(N), into the antibonding sigma orbital, σ*(S-O), of the synperiplanar sulfur-oxygen bond. nih.govacs.org This stereoelectronic effect stabilizes this particular conformation over others.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Dihedral Angle φ(OS-NN) | -23.74(15)° |

| Stabilizing Interaction | nσ(N) → σ*(S-O) |

This table summarizes key crystallographic and conformational data for this compound, highlighting the specific geometry stabilized by anomeric effects. Data sourced from smolecule.comnih.govacs.org.

Applications of Trifluoromethanesulfonyl Azide in Advanced Organic Synthesis

Diazo Transfer Reactions to Diverse Substrates

Trifluoromethanesulfonyl azide (B81097) is widely recognized for its efficacy as a diazo-transfer reagent. This process involves the transfer of a diazo group (=N₂) from TfN₃ to a suitable substrate, generating a new diazo compound and trifluoromethanesulfonamide (B151150) as a byproduct. This methodology has been successfully applied to a variety of substrates, including primary amines, carbonyl compounds, and sulfonamides.

Conversion of Primary Amines to Azides

A cornerstone application of trifluoromethanesulfonyl azide is the direct conversion of primary amines to their corresponding azides. highfine.comacs.orgcsic.esorganic-chemistry.org This transformation is highly valued in organic synthesis as azides are versatile intermediates, serving as precursors for amines, participants in "click chemistry" via the Huisgen 1,3-dipolar cycloaddition, and as photoaffinity labels. highfine.comcsic.estaylorfrancis.com The reaction typically proceeds under mild conditions, often catalyzed by copper(II) salts, and offers high yields with complete retention of the original amine's stereochemistry. highfine.comcsic.estaylorfrancis.com This method provides a valuable alternative to traditional nucleophilic substitution reactions for azide synthesis, which can be complicated by competing elimination reactions. csic.es

The reaction's utility was established in the early 1970s and later gained prominence in fields like carbohydrate chemistry. csic.es While effective, the explosive nature of neat TfN₃ necessitates its careful handling, often being prepared in situ and used in solution. acs.orgcsic.es

Table 1: Conversion of Primary Amines to Azides using this compound This table is interactive. Click on the headers to sort the data.

| Substrate | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| (S)-α-azidocysteine methyl ester | CuSO₄ | NaHCO₃ | Methanol/Water | 86 | researchgate.net |

| Various primary amines | Cu(II) | - | - | High | highfine.com |

| Amino acids | - | - | - | - | csic.es |

| Protected α-aminoacid compounds | CuSO₄·5H₂O | K₂CO₃ | Methanol/Water | - | researchgate.net |

Synthesis of Alpha-Diazocarbonyl Derivatives

This compound is also a highly effective reagent for the synthesis of α-diazocarbonyl compounds from activated methylene (B1212753) substrates like β-ketoesters, β-ketonitriles, and α-nitrocarbonyl compounds. organic-chemistry.orgacs.orgnih.gov These resulting α-diazocarbonyl derivatives are valuable precursors in various transition metal-catalyzed reactions, including cyclopropanations and X-H insertion reactions. organic-chemistry.org

One notable application is the efficient preparation of α-nitro-α-diazocarbonyl derivatives. organic-chemistry.orgacs.orgnih.gov The reaction of triflyl azide with α-nitrocarbonyl compounds in the presence of a base like pyridine (B92270) affords the desired α-nitro-α-diazo compounds in high yields. organic-chemistry.org For instance, the reaction of ethyl nitroacetate (B1208598) with triflyl azide yields ethyl α-nitro-α-diazoacetate with an 88% yield. organic-chemistry.org This method circumvents the use of less stable or efficient traditional reagents. organic-chemistry.org The scope of this reaction has been extended to include the preparation of α-cyano-α-diazo-carbonyls and phenyl sulfonyl diazoacetophenone. researchgate.net

Table 2: Synthesis of Alpha-Diazocarbonyl Derivatives using this compound This table is interactive. Click on the headers to sort the data.

| Substrate | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl nitroacetate | Pyridine | Ethyl α-nitro-α-diazoacetate | 88 | organic-chemistry.org |

| α-Nitrocarbonyl compounds | Pyridine | α-Nitro-α-diazocarbonyl derivatives | High | organic-chemistry.org |

| β-Ketonitrile | - | α-Diazo-β-ketonitrile | 85 | nih.gov |

| α-Cyano-α-diazo carbonyls | Pyridine | - | High | researchgate.netacs.org |

| Phenyl sulfonyl diazoacetophenone | Pyridine | - | High | researchgate.netacs.org |

| Diethyl diazomalonate | Pyridine | - | High | researchgate.netacs.org |

Preparation of Sulfonyl Azides from Sulfonamides

A significant advancement in the application of this compound is the direct synthesis of sulfonyl azides from readily available and stable sulfonamides. nih.govacs.orgorganic-chemistry.orgacs.orgresearchgate.net This method provides a mild, experimentally simple, and high-yielding alternative to traditional methods that rely on the use of less stable and more reactive sulfonyl chlorides. acs.orgorganic-chemistry.org The reaction is typically carried out in a biphasic system using a base and a copper(I) catalyst. acs.orgorganic-chemistry.org

This transformation is valuable because sulfonyl azides are important intermediates in organic synthesis, participating in various catalytic transformations that lead to diverse sulfonamide derivatives. nih.govacs.org The broad substrate scope of this reaction allows for the conversion of both electron-rich and electron-poor sulfonamides, including those containing complex heterocyclic structures, into their corresponding sulfonyl azides in good to excellent yields. organic-chemistry.org

Table 3: Preparation of Sulfonyl Azides from Sulfonamides using this compound This table is interactive. Click on the headers to sort the data.

| Substrate | Catalyst | Base | Solvent System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Various sulfonamides | CuSO₄ | NaHCO₃ | H₂O/Toluene/t-Butanol | >99 | organic-chemistry.org |

| Electron-rich sulfonamides | - | - | - | Good to Excellent | organic-chemistry.org |

| Electron-poor sulfonamides | - | - | - | Good to Excellent | organic-chemistry.org |

| Complex heterocyclic sulfonamides | - | - | - | Good to Excellent | organic-chemistry.org |

Application in Carbohydrate Chemistry

This compound has found significant application in carbohydrate chemistry, particularly for the conversion of primary amino groups on sugar backbones into azides. csic.esmsu.edu This transformation is crucial for several reasons. The resulting azido (B1232118) sugars are stable intermediates that can be used in the synthesis of amino sugars, which are components of many biologically active molecules. researchgate.net Furthermore, the azide group serves as a non-participating group in glycosylation reactions, which is essential for achieving specific stereochemical outcomes, particularly in the synthesis of challenging 1,2-cis-glycosides. researchgate.net

The diazo-transfer reaction using triflyl azide proceeds under mild conditions and with retention of configuration at the aminated carbon center. csic.es For example, it has been used in the synthesis of 2-azido-2-deoxycellulose from chitosan. mdpi.com The resulting azido-functionalized polysaccharides can then be further modified using "click" chemistry. mdpi.com

Functional Group Tolerance in Diazo Transfer Processes

A key advantage of using this compound in diazo transfer reactions is its high functional group tolerance. acs.org The reactions can be performed in the presence of a wide variety of functional groups without the need for extensive protection and deprotection steps. This tolerance enhances the efficiency and practicality of the synthetic routes.

Studies have shown that functional groups such as esters, ketones, and even complex structures like amino acids and bio-relevant heterocycles are well-tolerated during the diazo transfer process. rsc.org This broad compatibility makes this compound a valuable tool for the late-stage functionalization of complex molecules, including natural products and drug derivatives. rsc.org

Azidofunctionalization Reactions

Beyond its role in diazo transfer, this compound also serves as a reagent for azidofunctionalization reactions. A notable example is the metal-free azidotrifluoromethylation of unactivated alkenes. rsc.org In this reaction, TfN₃ acts as a bifunctional reagent, concurrently introducing both a trifluoromethyl (CF₃) group and an azide (N₃) group across the double bond of the alkene. rsc.org This provides a direct and efficient method for the synthesis of vicinal trifluoromethyl azides, which are valuable building blocks in medicinal chemistry and drug development. rsc.org The reaction proceeds via a radical pathway and exhibits broad functional group tolerance. rsc.org

Metal-Free Azidotrifluoromethylation of Alkenes

This compound (TfN₃) has emerged as a potent bifunctional reagent for the metal-free azidotrifluoromethylation of unactivated alkenes. rsc.orgrsc.orgnih.govthieme.de This reaction allows for the simultaneous introduction of both a trifluoromethyl (CF₃) group and an azide (N₃) group across a carbon-carbon double bond in a single step. nih.gov The development of this two-component reaction is a significant advancement, as it provides a direct and rapid method to synthesize vicinal trifluoromethyl azides, which are valuable building blocks in medicinal chemistry and drug development. rsc.orgrsc.orgnih.govsmolecule.com This approach avoids the use of transition-metal catalysts and expensive, low-atom-economy precursors for the CF₃ and N₃ moieties, making it an efficient and cost-effective synthetic strategy. rsc.orgrsc.orgnih.gov The reaction is typically initiated by a radical initiator, such as lauroyl peroxide (LPO), under thermal conditions. rsc.orgrsc.org

A proposed mechanism suggests a radical chain pathway. nih.gov Thermal decomposition of the initiator generates a radical that reacts with this compound to produce a trifluoromethanesulfonyl radical. This is followed by the release of sulfur dioxide (SO₂) to form a trifluoromethyl radical (•CF₃). nih.gov The •CF₃ radical then adds to the alkene to generate an alkyl radical intermediate, which is subsequently trapped by another molecule of this compound to yield the final azidotrifluoromethylated product and regenerate the chain-carrying radical. nih.gov

Regioselectivity and Diastereoselectivity in Azidotrifluoromethylation

The control of regioselectivity and diastereoselectivity is a critical aspect of the azidotrifluoromethylation of alkenes. In metal-free systems using TfN₃, the regioselectivity is influenced by the substitution pattern of the alkene, with electron-deficient alkenes tending to favor anti-Markovnikov addition. For many unactivated terminal alkenes, the trifluoromethyl group adds to the terminal carbon.

While metal-free conditions are effective, the use of a catalyst can provide superior control over selectivity. Research has shown that iron catalysis can effectively control both the regioselectivity and diastereoselectivity of the addition reaction. nih.gov For instance, the iron-catalyzed azidotrifluoromethylation of cyclooctene, a substrate where diastereoselectivity was previously challenging to control, can be converted to the trans-trifluoromethylated product as a single diastereomer. nih.gov Similarly, the reaction with 1,3-cyclooctadiene (B162279) proceeds with high diastereoselectivity and exclusively as a 1,4-addition. nih.gov These findings highlight the power of catalytic systems to tune the stereochemical outcome of the reaction.

Incorporation of Trifluoromethyl and Azide Groups

This compound serves as a unique, bifunctional reagent that is the sole precursor for both the trifluoromethyl and azide functionalities in this reaction. rsc.orgnih.gov This dual role is central to the reaction's efficiency and atom economy. rsc.org The process allows for the direct assembly of two highly significant functional groups—the trifluoromethyl group and the azide group—into a single molecule. nih.gov

The trifluoromethyl group is prized in medicinal chemistry for its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. thieme.desmolecule.com The azide group is also exceptionally useful, acting as a versatile chemical handle for further molecular elaboration. nih.gov It is a key participant in well-established "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enables the rapid generation of large libraries of CF₃-containing compounds for drug discovery screening. rsc.orgnih.gov The azide can also be readily reduced to a primary amine, providing access to trifluoromethylated amines, another important structural motif in pharmaceuticals. rsc.orgrsc.org

Substrate Scope and Functional Group Compatibility

The metal-free azidotrifluoromethylation using TfN₃ demonstrates a broad substrate scope and excellent compatibility with a wide array of functional groups. rsc.orgrsc.orgnih.gov This tolerance is crucial for its application in complex molecule synthesis and late-stage functionalization, a strategy used to modify drug candidates or natural products in the final steps of a synthesis. rsc.orgrsc.org

The reaction is effective for a variety of unactivated alkenes, including those with complex and biologically relevant structures. rsc.orgnih.gov Research has shown that derivatives of pharmaceuticals, natural products, and amino acids are all amenable to this transformation. rsc.orgrsc.org For example, alkenes derived from terpenes like norneol and menthol (B31143) react smoothly to give the corresponding products in good yields. rsc.org Remarkably, the reaction tolerates sensitive functional groups and heterocycles, including those found in amino acids such as glycine, tyrosine, valine, and phenylalanine. rsc.org This high level of functional group compatibility underscores the mild nature of the reaction conditions and its broad utility in organic synthesis.

Table 1: Examples of Substrate Scope in Metal-Free Azidotrifluoromethylation

| Substrate Type | Specific Example | Yield (%) | Reference |

|---|---|---|---|

| Pharmaceutical Derivative | Alkene from a drug molecule | Good | rsc.org |

| Terpene Derivative | Alkene from Norneol | 71% | rsc.org |

| Terpene Derivative | Alkene from Menthol | 72% | rsc.org |

| Amino Acid Derivative | Glycine derivative | N/A | rsc.org |

| Amino Acid Derivative | Phenylalanine derivative | N/A | rsc.org |

| Heterocycle | Indole-containing alkene | N/A | vulcanchem.com |

Aminoazidation and Aminochlorination of Styrenes

This compound is also a key reagent in the iron-mediated difunctionalization of styrenes, enabling efficient aminochlorination and aminoazidation reactions. organic-chemistry.orgacs.orgnih.gov In this context, TfN₃ serves as an amination reagent, providing the trifluoromethanesulfonyl-protected amine group (TfNH-). organic-chemistry.orgacs.org

The aminochlorination of styrenes is achieved using a combination of TfN₃ and iron(II) chloride (FeCl₂), which acts as the chloride source. organic-chemistry.orgacs.org The reaction is operationally simple, proceeds under mild, ambient conditions, and is typically complete in a short time. organic-chemistry.org It exhibits high regioselectivity, with the amine and chlorine adding to specific positions on the styrene (B11656) double bond. acs.orgacs.org The process is compatible with a broad range of styrenes, including those with electron-rich and electron-deficient aromatic rings, as well as various substitution patterns. organic-chemistry.org The utility of this method extends to aminobromination by substituting FeCl₂ with FeBr₂. acs.org

Furthermore, a one-pot aminoazidation of styrenes can be accomplished by first performing the aminochlorination and then adding sodium azide (NaN₃) to the reaction mixture. acs.org The initially formed benzyl (B1604629) chloride intermediate undergoes nucleophilic substitution by the azide ion to yield the corresponding aminoazide product in good to excellent yields. organic-chemistry.orgacs.org Mechanistic studies suggest that these transformations proceed through a radical pathway. organic-chemistry.org The synthetic value of these methods is highlighted by their scalability to the gram level and the potential for further derivatization of the products. acs.orgnih.gov

Hydroazidation of Unactivated Olefins

The direct hydroazidation of unactivated olefins, which installs a hydrogen atom and an azide group across a double bond, is a valuable transformation for producing alkyl azides. nih.gov Methods to achieve this with anti-Markovnikov selectivity, where the azide adds to the less substituted carbon, are particularly sought after. bohrium.com

While this compound is a cornerstone reagent for introducing azide groups in reactions like azidotrifluoromethylation and C-H azidation, the direct hydroazidation of unactivated olefins often employs other azide sources. nih.govbohrium.com For example, a prominent method for direct intermolecular anti-Markovnikov hydroazidation uses sodium azide (NaN₃) as the azide source in the presence of a benziodoxole promoter at ambient temperature. bohrium.com Another approach utilizes NaN₃ with an iron(III) chloride hydrate (B1144303) catalyst under blue-light irradiation. organic-chemistry.org These methods are effective for a wide variety of unactivated olefins, including complex molecules and commodity chemicals, filling a significant gap in synthetic methodology. nih.govbohrium.com Although TfN₃ is not the primary reagent in these specific hydroazidation protocols, its role in pioneering other radical-based azidation reactions has contributed to the broader understanding and development of this field. nih.gov

C-H Functionalization Strategies Utilizing this compound

This compound has been employed in advanced C-H functionalization strategies, which involve the direct conversion of a carbon-hydrogen bond into a new bond, such as a carbon-nitrogen bond. nih.gov These reactions are highly desirable as they offer a more direct and atom-economical route to complex molecules by bypassing the need for pre-functionalized substrates. acs.org

A significant example of this is the use of TfN₃ for the remote radical C-H azidation of amides. nih.gov In a process involving a fragmentation/1,5-hydrogen atom transfer (HAT) mechanism, a radical is generated on a nitrogen atom, which then abstracts a hydrogen atom from a distant carbon, typically at the δ-position. nih.gov The resulting carbon-centered radical is then trapped by TfN₃ to install an azide group. This strategy allows for the selective functionalization of otherwise unreactive C(sp³)–H bonds, guided by the position of the amide functional group. nih.govnih.gov The development of such C-H functionalization reactions represents a major frontier in organic synthesis, enabling the construction of complex molecular architectures with greater efficiency. acs.orgnih.gov

Post-Azidation Transformations and Derivatizations

The azide functionality, readily installed using this compound, serves as a versatile handle for a multitude of chemical transformations. These subsequent reactions allow for the strategic introduction of nitrogen-containing motifs into complex molecules, significantly enhancing their synthetic and medicinal value.

Reduction to Primary Amines

One of the most fundamental and widely utilized transformations of organic azides is their reduction to primary amines. wikipedia.org This conversion is a cornerstone of synthetic organic chemistry, providing a mild and efficient route to amines, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reduction of azides can be achieved using various reagents and conditions, offering chemists flexibility in their synthetic strategies.

A common method for this reduction is catalytic hydrogenation. However, other reducing agents can be employed depending on the substrate's functional group tolerance. For instance, the reduction of a vicinal trifluoromethylated azide with indium in the presence of ammonium (B1175870) chloride has been reported to yield the corresponding primary amine in good yield. rsc.orgrsc.org This method showcases the compatibility of the reduction with other functional groups, such as the trifluoromethyl group. rsc.org

The ability to convert azides to amines under mild conditions makes this compound an effective reagent for introducing a masked amine functionality. acs.orgnottingham.ac.uk This two-step sequence of azidation followed by reduction provides a valuable alternative to direct amination methods, which can sometimes be challenging. researchgate.net

Table 1: Examples of Azide Reduction to Primary Amines

| Azide Precursor | Reducing Agent/Conditions | Product | Yield (%) | Reference |

| Vicinal trifluoromethylated azide | In/NH₄Cl | Vicinal trifluoromethylated primary amine | 69 | rsc.orgrsc.org |

| Azido-functionalized intermediate | H₂ | Primary amine | - | wikipedia.org |

Note: Yields are as reported in the cited literature.

Staudinger Reaction Derivatives

The Staudinger reaction, discovered by Hermann Staudinger, provides a mild method for the reduction of azides to primary amines upon hydrolysis of an intermediate iminophosphorane. wikipedia.orgnih.gov The reaction involves the treatment of an organic azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an aza-ylide. nih.gov This intermediate can then be hydrolyzed to afford the primary amine and the corresponding phosphine oxide. wikipedia.org

The Staudinger ligation, a modification of the classic Staudinger reaction, has become a significant tool in chemical biology for the formation of amide bonds. wikipedia.orgnih.gov This reaction has been instrumental in peptide synthesis and protein engineering. nih.gov

Beyond simple reduction, the intermediate iminophosphorane can participate in other reactions. For example, treatment of a vicinal trifluoromethylated azide with triphenylphosphine can lead to a Staudinger reaction/aza-Wittig sequence, resulting in the formation of complex heterocyclic structures like tetrahydro-1,3-diazepines. rsc.orgrsc.org This demonstrates the utility of the Staudinger reaction in constructing intricate molecular scaffolds. rsc.org A novel variation of the Staudinger reaction involves a unique C–P bond cleavage, enabling the synthesis of N-acyl phosphinamidites. chinesechemsoc.org

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

Organic azides are key participants in 1,3-dipolar cycloaddition reactions, a class of pericyclic reactions that form five-membered rings. wikipedia.org The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless. wikipedia.orgorganic-chemistry.org This reaction is characterized by its high efficiency, regioselectivity (often favoring the 1,4-isomer with copper catalysis), and broad functional group tolerance. organic-chemistry.orgbeilstein-journals.org

The versatility of the azide group as a "handle" for click chemistry allows for the rapid generation of large libraries of compounds, which is particularly valuable in drug discovery. rsc.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of click chemistry, providing a reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgbeilstein-journals.org This reaction has found widespread application in various fields, including medicinal chemistry, materials science, and bioconjugation. beilstein-journals.orgacs.org The reaction proceeds under mild, often aqueous, conditions and is compatible with a wide array of functional groups. organic-chemistry.org

For instance, the [3+2] annulation of a vicinal trifluoromethylated azide with ethynylbenzene results in the formation of a CF₃-containing triazole. rsc.org Metal-free [3+2] cycloaddition reactions of azides can also be achieved, leading to the regioselective preparation of novel triazoles, such as 4-(trifluoromethylsulfonyl)-1,2,3-triazoles. rsc.org

Table 2: Synthesis of Triazoles via Click Chemistry

| Azide | Alkyne | Catalyst/Conditions | Product | Reference |

| Vicinal trifluoromethylated azide | Ethynylbenzene | [3+2] annulation | CF₃-containing triazole | rsc.org |

| Organic azides | Terminal alkynes | Cu(I) | 1,4-Disubstituted 1,2,3-triazoles | organic-chemistry.orgbeilstein-journals.org |

| Organic azides | Tf₂C=CH₂ (in situ) | Metal-free | 4-(Trifluoromethylsulfonyl)-1,2,3-triazoles | rsc.org |

In addition to triazoles, azides can be utilized in the synthesis of another important class of heterocycles: tetrazoles. organic-chemistry.org Tetrazoles are prevalent in medicinal chemistry and materials science due to their unique chemical and biological properties.

One synthetic route to tetrazoles involves the [3+2] cycloaddition of an azide with a nitrile. For example, the annulation of a vicinal trifluoromethylated azide with benzoyl cyanide can yield a CF₃-containing tetrazole. rsc.org Various methods for synthesizing 1-substituted 1H-tetrazoles from amines, triethyl orthoformate, and sodium azide have been developed, sometimes employing catalysts like Yb(OTf)₃. organic-chemistry.org

Synthesis of Complex Heterocyclic Scaffolds

The reactivity of the azide group, installed via reagents like this compound, extends to the synthesis of a wide variety of complex heterocyclic scaffolds beyond simple triazoles and tetrazoles. rsc.orgrsc.org These heterocycles are often privileged motifs in medicinal chemistry. rsc.org

As previously mentioned, the Staudinger reaction/aza-Wittig sequence of vicinal trifluoromethylated azides with triphenylphosphine can lead to the formation of tetrahydro-1,3-diazepines. rsc.orgrsc.org Furthermore, selective reduction of an azide in a molecule containing other reducible functional groups, such as an ester, can lead to intramolecular cyclization, forming lactams like γ-butyrolactam. rsc.orgrsc.org

Radical-mediated cascade reactions involving azides have also emerged as a powerful tool for constructing nitrogen-containing heterocycles. rsc.org In these reactions, an initially formed radical can undergo intramolecular addition to the azide group, followed by cyclization and loss of dinitrogen to generate a variety of heterocyclic systems. rsc.org This strategy has been employed in the synthesis of functionalized indoles, benzimidazoles, and other important heterocyclic structures. rsc.org The use of cycloaddition reactions has also been applied to the synthesis of novel boron-containing compounds. mdpi.com

Generation of Biologically Relevant Structural Motifs

This compound (TfN₃) has emerged as a powerful reagent in advanced organic synthesis for the creation of structurally complex and biologically significant molecules. rsc.orgrsc.orgthieme.de Its utility lies in its ability to act as a bifunctional reagent, enabling the concurrent introduction of both a trifluoromethyl (CF₃) group and an azide (N₃) group across a carbon-carbon double bond. rsc.orgrsc.org This process, known as azidotrifluoromethylation, provides a direct route to vicinal trifluoromethyl azides, which are valuable precursors for a wide array of medicinal chemistry motifs. rsc.orgrsc.orgrsc.org The trifluoromethyl group is a key feature in many pharmaceuticals due to its unique electronic properties, while the azide group serves as a versatile chemical handle for further transformations, notably in "click chemistry" and for the synthesis of amines and nitrogen-containing heterocycles. rsc.orgthieme.de

A significant advancement in this area is the development of a metal-free azidotrifluoromethylation of unactivated alkenes using this compound. rsc.orgrsc.org This method is noteworthy for its operational simplicity and broad substrate scope, tolerating a variety of functional groups, which makes it suitable for the late-stage functionalization of complex molecules like natural products and drug derivatives. rsc.orgrsc.orgresearchgate.net The reaction proceeds via a radical chain mechanism, where TfN₃ serves as the source for both the trifluoromethyl radical and the azide group. rsc.orgrsc.org

The versatility of this methodology is demonstrated by its application to a diverse range of alkenes, including those bearing sensitive functional groups and complex scaffolds.

Table 1: Metal-Free Azidotrifluoromethylation of Various Alkenes with this compound

| Entry | Alkene Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Phenyl-1-butene | 4-Azido-1,1,1-trifluoro-2-(phenethyl)butane | 85 |

| 2 | (E)-Oct-4-ene | 4-Azido-5-(trifluoromethyl)octane | 78 |

| 3 | N-Allylaniline | N-(3-Azido-4,4,4-trifluorobutyl)aniline | 76 |

| 4 | (-)-β-Pinene derivative | Azidotrifluoromethylated pinane (B1207555) derivative | 88 |

| 5 | Estrone (B1671321) derivative | Azidotrifluoromethylated estrone derivative | 55 |

| 6 | Boc-protected amino acid | Azidotrifluoromethylated amino acid derivative | 62 |

Yields are based on isolated products. The reaction conditions typically involve the alkene, this compound, and a radical initiator in a suitable solvent.

The resulting vicinal trifluoromethyl azides are highly valuable intermediates that can be readily converted into other privileged structural motifs found in medicinal chemistry. The azide functionality can be transformed into amines, amides, and various heterocyclic systems, providing rapid access to libraries of trifluoromethyl-containing compounds for drug discovery screening. rsc.orgrsc.org

For instance, the reduction of the azide group leads to the formation of vicinal trifluoromethylated primary amines, a structural element of interest in pharmaceuticals. rsc.org Furthermore, intramolecular reactions, such as the Staudinger/aza-Wittig sequence, can be employed to construct complex heterocyclic frameworks. rsc.orgrsc.org

Table 2: Derivatization of Vicinal Trifluoromethyl Azides into Bioactive Motifs

| Starting Azide | Reagents and Conditions | Product | Final Compound Type | Yield (%) |

|---|

This strategy of using this compound for the azidotrifluoromethylation of alkenes, followed by diverse derivatization, represents an efficient and modular approach to generating novel, fluorinated molecules with high potential for biological activity. rsc.orgrsc.org The ability to perform these transformations on complex and biologically relevant scaffolds underscores the significance of this methodology in modern drug discovery and organic synthesis. rsc.orgresearchgate.net

Computational Studies on Trifluoromethanesulfonyl Azide and Its Reactivity

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, have been instrumental in elucidating the reaction mechanisms involving trifluoromethanesulfonyl azide (B81097). researchgate.net These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation barriers, providing a detailed picture of how reactions proceed.

For instance, in the context of azidotrifluoromethylation of alkenes, computational studies have supported a radical chain pathway. nih.gov These calculations help to illustrate the initial thermal decomposition of a radical initiator, which then reacts with trifluoromethanesulfonyl azide to generate a trifluoromethanesulfonyl radical. This is followed by the release of sulfur dioxide (SO₂) to form the trifluoromethyl radical, which is the key intermediate in the subsequent addition to the alkene. nih.gov

Furthermore, theoretical studies have been employed to understand the decomposition of related sulfonyl azides. For benzenesulfonyl azide (PhS(O)₂N₃), quantum chemical calculations using DFT B3LYP/6-311++G(3df,3pd) and CBS-QB3 methods have supported a stepwise mechanism for its photodecomposition. researchgate.netresearchgate.net These computational models are crucial for interpreting experimental observations from techniques like matrix-isolation IR spectroscopy. researchgate.netresearchgate.net The insights gained from these related systems can often be extended to understand the reactivity of this compound.

The use of quantum chemical calculations extends to predicting the feasibility of different reaction pathways and the influence of various factors, such as solvent effects, on the reaction outcomes. acs.orgresearchgate.net These predictive capabilities are a powerful asset in the design of new synthetic methodologies. rsc.org

Conformational Analysis and Electronic Structure

The three-dimensional structure and electronic distribution of this compound have been thoroughly investigated using a combination of experimental techniques and computational methods. researchgate.netlookchem.comresearchgate.net These studies have revealed key features of its molecular geometry and the factors governing its conformational preferences.

X-ray crystallography has shown that in the solid state, this compound adopts a single conformation where one of the S=O bonds is positioned synperiplanar to the azide group. researchgate.netacs.org The dihedral angle (φ(OS-NN)) for this arrangement is reported to be -23.74(15)°. researchgate.netlookchem.com This specific conformation is not arbitrary; quantum chemical calculations have indicated that this preference is due to a predominant anomeric interaction. researchgate.netacs.orglookchem.com This interaction involves the donation of electron density from a lone pair of the nitrogen atom (nσ(N)) to an antibonding orbital of the sulfur-oxygen bond (σ*(S-O)). researchgate.netacs.org

Computational studies have also been used to analyze the vibrational spectra (IR and Raman) of this compound. researchgate.net By performing normal coordinate analysis, researchers have been able to assign the observed vibrational frequencies to specific molecular motions, further confirming the existence of a single conformation in the gas phase with C₁ symmetry. researchgate.net

The electronic structure of this compound is characterized by its electron-depleted nature, which significantly influences its reactivity. lookchem.com This property is a key factor in its ability to react with aliphatic primary amines without the involvement of nitrene intermediates. lookchem.com

Table 1: Selected Conformational Data for this compound

| Parameter | Value | Reference |

| Dihedral Angle (φ(OS-NN)) | -23.74(15)° | researchgate.netlookchem.com |

| Symmetry Point Group (Gas Phase) | C₁ | researchgate.net |

Theoretical Investigations of Bond Energies and Fragmentation Pathways

Theoretical calculations have been crucial in determining the bond dissociation energies (BDEs) within the this compound molecule and predicting its likely fragmentation pathways under various conditions. Understanding these energetic aspects is fundamental to explaining its reactivity, particularly in radical reactions.

Computational studies have explored the homolytic decomposition of this compound. nih.gov The thermal decomposition can lead to the formation of a trifluoromethyl radical (•CF₃) and a nitrogen molecule (N₂), with the sulfonyl group being eliminated as sulfur dioxide (SO₂). nih.gov The initial step is the cleavage of the S-N₃ bond to form a trifluoromethanesulfonyl radical (CF₃SO₂•) and an azide radical (•N₃), or the direct fragmentation into •CF₃, SO₂, and N₂. The relative energies of these different fragmentation pathways can be calculated to determine the most probable route.

In the context of its use as a bifunctional reagent for the azidotrifluoromethylation of alkenes, the generation of the trifluoromethyl radical is a key step. nih.govrsc.org Theoretical calculations support the feasibility of this radical generation, which is essential for the subsequent addition to the alkene. nih.gov

The photochemistry of matrix-isolated this compound has also been investigated, revealing complex fragmentation and rearrangement pathways. researchgate.netresearchgate.net Upon irradiation, the azide eliminates N₂ to form the triplet trifluoromethylsulfonyl nitrene (CF₃SO₂N). researchgate.net Subsequent photochemical steps can lead to a variety of products, including CF₃N=SO₂, CF₃S(O)NO, and further fragments like CF₂NF, SO₂, F₂CO, CF₃NO, and SO. researchgate.net Quantum chemical calculations are indispensable for identifying these transient species and understanding the intricate stepwise photodecomposition process. researchgate.net

Modeling of Reaction Pathways and Transition States

The modeling of reaction pathways and the characterization of transition states are at the heart of computational investigations into the reactivity of this compound. By mapping the potential energy surface for a given reaction, chemists can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism.

For reactions involving this compound, such as the azidotrifluoromethylation of alkenes, computational models can detail each step of the proposed radical chain mechanism. nih.gov This includes the initial formation of the trifluoromethyl radical, its addition to the alkene to form an alkyl radical intermediate, and the subsequent azidation of this intermediate by another molecule of this compound to yield the final product and regenerate the chain-carrying radical. nih.govrsc.org

Density functional theory (DFT) calculations are frequently employed to locate and characterize the geometry and energy of the transition states for each elementary step. researchgate.netrsc.org The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in understanding the reaction rate. For example, in the study of ynamide reactivity in the presence of azides, DFT analyses were used to delineate the divergent reaction pathways and rationalize the observed product selectivity. researchgate.net

Furthermore, computational modeling can be used to investigate the role of catalysts and reaction conditions. For instance, in the context of C-H functionalization reactions, DFT-guided screening of catalysts has been shown to be a powerful tool for identifying catalysts that can lower the bond dissociation energy of specific C-H bonds, thereby enabling site-selective reactions. thieme-connect.com While not directly studying this compound, these examples highlight the power of computational modeling in modern chemical research.

Future Directions and Broader Impact in Chemical Research

Expansion of Substrate Scope and Reaction Diversity

The utility of trifluoromethanesulfonyl azide (B81097) has been demonstrated in a variety of chemical transformations, most notably in diazo-transfer reactions and the azidotrifluoromethylation of alkenes. rsc.org Future research will likely focus on expanding the range of substrates that can undergo these reactions. While a broad array of functional groups are already tolerated, including esters, ketones, and various heterocycles, further exploration into more complex and sterically hindered molecules is anticipated. rsc.orgrsc.org For instance, the successful late-stage functionalization of natural products and drug derivatives highlights the potential for broader applications. rsc.org

The diversity of reactions involving triflyl azide is also an area of active investigation. Beyond its established roles, its capacity to act as a radical precursor is gaining attention. rsc.orgrsc.org This could lead to the development of novel C-H functionalization and other radical-mediated transformations. The reaction of triflyl azide with different classes of compounds, such as alkynes and allenes, could unlock new synthetic pathways to valuable fluorinated and azidated products.

A notable advancement is the metal-free azidotrifluoromethylation of unactivated alkenes, which allows for the simultaneous introduction of both CF₃ and N₃ groups. rsc.orgrsc.org This two-component reaction is highly atom-economic and avoids the use of expensive and potentially toxic transition-metal catalysts. rsc.orgrsc.org The substrate scope of this reaction has been shown to include aliphatic alkenes with various functional groups and even bio-relevant heterocycles. rsc.org

Here is a summary of the substrate scope for the metal-free azidotrifluoromethylation of alkenes using trifluoromethanesulfonyl azide:

Table 1: Substrate Scope of Alkene Azidotrifluoromethylation

| Substrate Type | Functional Groups Tolerated | Example Product Yield | Reference |

|---|---|---|---|

| Aliphatic Alkenes | Ester, Ketone, Tosylate, Phosphate, Phthalimide | Moderate to Good | rsc.org |

| Heterocycles | Furan, Thiophene, Pyridine (B92270) | Moderate | rsc.org |

| Sterically Hindered Alkenes | 1,1-Disubstituted Alkenes | 71-81% | rsc.org |

| Complex Molecules | Natural Product and Drug Derivatives | Not specified | rsc.org |

Integration with Flow Chemistry for Process Optimization

The integration of this compound chemistry with continuous flow technology presents a significant opportunity for process optimization and enhanced safety. Flow chemistry allows for the in situ generation and immediate consumption of potentially hazardous reagents like triflyl azide, minimizing the risks associated with its storage and handling. nih.gov This approach has been successfully applied to diazo-transfer reactions, demonstrating improved safety and efficiency.

Development of Next-Generation Trifluoromethylating/Azidating Reagents

While this compound is a highly effective reagent, the search for next-generation alternatives with improved safety profiles, broader applicability, and lower cost is ongoing. acs.org The inherent instability of triflyl azide has prompted the development of more stable diazo-transfer reagents, such as imidazole-1-sulfonyl azide hydrochloride and fluorosulfuryl azide (FSO₂N₃). acs.orgresearchgate.netnih.gov These alternatives aim to match the reactivity of triflyl azide while being more convenient and safer to handle. acs.orgresearchgate.net

In the realm of trifluoromethylation, the development of new reagents that can deliver the CF₃ group under mild and varied conditions is a major focus. researchgate.netnih.gov While triflyl azide serves as a radical precursor for the CF₃ group, other reagents are being explored to expand the toolbox of trifluoromethylating agents. rsc.orgrsc.org This includes the design of novel electrophilic, nucleophilic, and radical CF₃ sources. nih.gov The development of reagents capable of installing other perfluoroalkyl groups is also an area of interest, building upon the principles established with triflyl azide. rsc.org

Some alternative diazo-transfer reagents to this compound include:

Imidazole-1-sulfonyl azide hydrochloride: A crystalline, shelf-stable reagent that can be prepared from inexpensive materials. researchgate.netacs.org

Fluorosulfuryl azide (FSO₂N₃): A highly efficient reagent that reacts with a wide range of primary amines to produce azides in high yields. nih.gov

Nonafluorobutanesulfonyl azide (NfN₃): An alternative that has shown higher and more reproducible yields in certain applications compared to triflyl azide. csic.es

Contributions to Atom Economy and Synthetic Efficiency

This compound has made significant contributions to the principles of green chemistry, particularly in terms of atom economy and synthetic efficiency. rsc.org The bifunctional nature of the reagent in azidotrifluoromethylation reactions, where it serves as the source for both the CF₃ and N₃ groups with the release of sulfur dioxide gas, is a prime example of high atom economy. rsc.orgrsc.org This two-component reaction avoids the use of separate, often expensive, and less atom-economical precursors for the trifluoromethyl and azide functionalities. rsc.orgrsc.org

The development of metal-free reaction conditions for azidotrifluoromethylation further enhances the environmental friendliness of this methodology by eliminating the need for transition-metal catalysts, which can be toxic and require removal from the final product. rsc.orgrsc.org The ability to perform these reactions on a gram scale demonstrates their practical utility and potential for industrial applications. rsc.org Furthermore, the conversion of primary amines to azides using triflyl azide is a highly efficient process that proceeds under mild conditions. csic.es

Influence on Rational Design of Fluorinated Molecules for Targeted Applications

The introduction of fluorine and trifluoromethyl groups into organic molecules can have a profound impact on their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. acs.orgresearchgate.net this compound provides a powerful tool for the rational design of fluorinated molecules with tailored properties for specific applications, particularly in drug discovery and materials science. thieme.de

The ability to perform late-stage functionalization on complex molecules allows for the rapid generation of libraries of fluorinated and azidated analogs for biological screening. rsc.org The azide group itself is a versatile handle for further modification through "click chemistry," enabling the facile construction of diverse molecular architectures. rsc.org This approach significantly accelerates the drug discovery process by providing efficient access to novel chemical entities. rsc.org The insights gained from the reactivity and application of triflyl azide will continue to inform the design of next-generation fluorinated compounds for a wide range of technological and therapeutic purposes. academie-sciences.frnih.gov

Q & A

Q. What are the primary synthetic applications of trifluoromethanesulfonyl azide in organic chemistry, and what methodological precautions are necessary during its use?

this compound is widely used for diazo transfer reactions to synthesize organic azides. For example, it converts primary amines to azides under mild conditions, as demonstrated in the synthesis of glucosamine-derived azides for click chemistry applications . Key precautions include:

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Critical safety measures include:

- Using explosion-proof equipment and grounding glassware to prevent static discharge .

- Storing the reagent in a cool, dark environment and avoiding prolonged storage.

- Disposing of waste via professional hazardous waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How does this compound enable regioselective functionalization of unactivated alkenes, and what mechanistic insights support its role in azidotrifluoromethylation reactions?

this compound acts as a bifunctional reagent, providing both the azide (–N₃) and trifluoromethyl (–CF₃) groups. In metal-free azidotrifluoromethylation of alkenes, the reaction proceeds via a radical mechanism initiated by visible light or thermal activation. The regioselectivity is influenced by alkene substitution patterns, with electron-deficient alkenes favoring anti-Markovnikov addition .

Q. In what scenarios does this compound outperform alternative diazo transfer reagents like imidazole-1-sulfonyl azide?

this compound is preferred for reactions requiring high electrophilicity, such as functionalizing sterically hindered amines or in polar solvents. However, imidazole-1-sulfonyl azide offers greater thermal stability and lower explosivity, making it safer for large-scale applications . Methodological choice depends on substrate compatibility and reaction scalability.

Q. What strategies can mitigate decomposition or side reactions when using this compound in multi-step syntheses?

- Optimized conditions : Use low temperatures (0–25°C) and anhydrous solvents to suppress hydrolysis .

- In situ monitoring : Employ thin-layer chromatography (TLC) or in-line spectroscopic techniques (e.g., FTIR) to track reagent consumption and intermediate formation .

- Sequential addition : Introduce the reagent gradually to avoid local exothermic decomposition .

Q. How do competing reaction pathways influence product distribution in azidotrifluoromethylation reactions?

Competing pathways, such as carbocation rearrangements or overoxidation, can be controlled by:

- Modulating solvent polarity (e.g., acetonitrile suppresses ionic byproducts).

- Adding radical scavengers (e.g., TEMPO) to isolate radical-mediated pathways .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in reported thermal stability profiles of this compound?

Discrepancies often arise from variations in purity, storage conditions, or analytical methods (e.g., DSC vs. TGA). Researchers should:

Q. What are the current research gaps in understanding the ecological impact of this compound?

Existing studies lack data on its toxicity, bioaccumulation potential, and soil mobility . Future work should prioritize:

- Ecotoxicological assays using model organisms (e.g., Daphnia magna).